5-Chloro-3-(2,3-dichlorophenyl)benzoic acid
Overview
Description
5-Chloro-3-(2,3-dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O2 and a molecular weight of 301.56 . Its IUPAC name is 2’,3’,5-trichloro [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H7Cl3O2/c14-9-5-7 (4-8 (6-9)13 (17)18)10-2-1-3-11 (15)12 (10)16/h1-6H, (H,17,18) .Scientific Research Applications
Polymorphism and Co-crystal Formation
Research on structurally related compounds, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, highlights the significance of polymorphism and co-crystal formation in enhancing the pharmaceutical efficacy of non-steroidal anti-inflammatory drugs. Such studies provide insights into how modifications in chemical structure, like those in 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid, could affect drug properties and bioavailability (Yunping Zhoujin et al., 2022).
Plant Growth Regulation
Research dating back to the 1950s on chloro- and methyl-substituted benzoic acids has demonstrated their impact on plant growth regulation. Such studies suggest the potential of this compound in agricultural applications, specifically in modulating plant growth and development (Mary B. Pybus et al., 1959).
Environmental Depollution
Investigations into the photocatalytic degradation of pollutants using TiO2 slurries have used chlorobenzoic acids as model compounds. These studies indicate the potential of this compound in environmental depollution, particularly in water purification processes where its degradation could be facilitated by photocatalysis (J. Cunningham & P. Sedlák, 1996).
Antimicrobial Applications
The synthesis and evaluation of new thioureides derived from benzoic acid compounds, including those with chloro-substitutions, have shown specific antimicrobial activities. This suggests that derivatives of this compound could be explored for their antimicrobial properties, potentially leading to new treatments for multidrug-resistant infections (Carmen Limban et al., 2008).
Properties
IUPAC Name |
3-chloro-5-(2,3-dichlorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-5-7(4-8(6-9)13(17)18)10-2-1-3-11(15)12(10)16/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZZPJZAKKECIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691193 | |
Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-24-1 | |
Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.